1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid
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Overview
Description
1-Oxa-2-azaspiro[44]non-2-ene-3-carboxylic acid is a spiro compound characterized by a unique structure that includes an oxaziridine ring
Preparation Methods
The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. The use of a microreaction system has been shown to improve the controllability, efficiency, and safety of this synthesis process .
Chemical Reactions Analysis
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis due to its electrophilic aminating properties.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and inhibition.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid involves its role as an electrophilic aminating agent. It reacts with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis and the development of new pharmaceuticals .
Comparison with Similar Compounds
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid can be compared to similar compounds such as:
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid: This compound has a similar structure but with a different ring size, which affects its chemical properties and reactivity.
Ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates: These compounds are used in similar reduction reactions and have comparable reactivity.
This compound stands out due to its specific ring structure and the resulting chemical properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-7(11)6-5-8(12-9-6)3-1-2-4-8/h1-5H2,(H,10,11) |
InChI Key |
FUFDYHXREOZMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=NO2)C(=O)O |
Origin of Product |
United States |
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